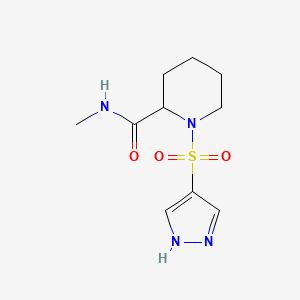![molecular formula C13H17N3O2 B7559822 3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559822.png)
3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid, also known as CDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMA is a member of the pyridine family of compounds and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a number of different fields.
作用機序
The exact mechanism of action of 3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a variety of different effects, depending on the specific enzymes and proteins that are targeted.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid for lab experiments is its high level of specificity and selectivity. This compound is able to target specific enzymes and proteins in the body, which makes it a valuable tool for researchers looking to study the effects of these molecules on various biological processes. However, one of the limitations of this compound is its relatively high cost, which can make it difficult for some researchers to obtain and use in their experiments.
将来の方向性
There are a number of potential future directions for research on 3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid. One area of interest is in the development of new drugs and therapies based on the properties of this compound. Another area of interest is in the study of the specific enzymes and proteins that are targeted by this compound, in order to better understand their role in various biological processes. Additionally, there is potential for the development of new synthetic methods for the production of this compound, which could make it more accessible and affordable for researchers.
合成法
3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid can be synthesized using a variety of different methods, but one of the most common is through the reaction of 3-cyano-4,6-dimethyl-2-bromopyridine with methylamine in the presence of a palladium catalyst. This reaction produces this compound as a white crystalline solid with a melting point of around 150-155°C.
科学的研究の応用
3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid has been found to have a number of potential applications in scientific research, particularly in the areas of biochemistry and pharmacology. One of the most promising applications of this compound is in the development of new drugs and therapies for a variety of different diseases and conditions.
特性
IUPAC Name |
3-[(3-cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-5-10(3)15-12(11(8)6-14)16(4)7-9(2)13(17)18/h5,9H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXSBISVCNSXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C)CC(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-4-yl]methanamine](/img/structure/B7559763.png)


![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![2-[2-(3-Bromophenoxy)ethylsulfinyl]propanoic acid](/img/structure/B7559788.png)

![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)


